An In-depth Technical Guide to 4-Methylpent-2-ynoic Acid: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Methylpent-2-ynoic Acid: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-methylpent-2-ynoic acid. As a molecule of interest in organic synthesis, its unique structural features—a terminal carboxylic acid and an internal alkyne—confer a versatile reactivity profile. This document aims to serve as a valuable resource for researchers exploring its potential applications in medicinal chemistry and materials science.
Nomenclature and Structural Elucidation
4-Methylpent-2-ynoic acid, a derivative of pentynoic acid, is characterized by a five-carbon chain with a methyl group at the fourth carbon and a carbon-carbon triple bond between the second and third carbons. Its chemical formula is C₆H₈O₂.
Key Structural Features:
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Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and serves as a handle for various chemical transformations, including esterification and amidation.
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Internal Alkyne (-C≡C-): The triple bond is a region of high electron density, making it susceptible to a wide range of addition reactions. The position of the alkyne influences its reactivity and the regioselectivity of its reactions.
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Isopropyl Group (-CH(CH₃)₂): The branched alkyl group at the 4-position influences the molecule's physical properties, such as its solubility and steric hindrance in chemical reactions.
A key challenge in the study of this molecule is the limited availability of experimentally derived data. Much of the publicly available information is predicted, necessitating a careful and critical approach to its use in experimental design.
Physicochemical and Spectroscopic Properties
Due to the scarcity of published experimental data for 4-methylpent-2-ynoic acid, the following table includes predicted values from reputable chemical databases. These values provide a useful starting point for experimental planning but should be confirmed through empirical measurement.
| Property | Predicted Value | Data Source |
| Molecular Weight | 112.13 g/mol | PubChem |
| Boiling Point | 275.8 ± 23.0 °C at 760 mmHg | ChemBK |
| Melting Point | 36-40 °C | ChemBK |
| Density | 1.243 ± 0.06 g/cm³ | ChemBK |
| Solubility | Soluble in water | ChemBK |
| pKa | Not available | - |
| LogP | 1.5 | PubChemLite |
Spectroscopic Profile
Spectroscopic analysis is essential for the unequivocal identification and characterization of 4-methylpent-2-ynoic acid. Below are the expected key features in its NMR, IR, and Mass spectra, based on the general principles of spectroscopy and data for analogous structures.
¹H NMR Spectroscopy (Predicted):
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-COOH Proton: A broad singlet typically in the region of 10-13 ppm.
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-CH- Proton (C4): A multiplet due to coupling with the adjacent methyl protons.
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-CH₃ Protons (C5 and methyl on C4): Doublets in the aliphatic region (around 1.2 ppm).
¹³C NMR Spectroscopy (Predicted):
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-C=O Carbon (C1): In the range of 170-185 ppm.
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Alkynyl Carbons (C2 and C3): Typically found between 70 and 90 ppm.
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-CH- Carbon (C4): In the aliphatic region.
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-CH₃ Carbons (C5 and methyl on C4): In the upfield aliphatic region.
Infrared (IR) Spectroscopy (Predicted):
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O-H Stretch (from -COOH): A very broad band from 2500 to 3300 cm⁻¹.
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C=O Stretch (from -COOH): A strong, sharp peak around 1700-1725 cm⁻¹.
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C≡C Stretch: A weak to medium intensity peak in the range of 2190-2260 cm⁻¹. The internal nature of the alkyne may result in a weaker signal.
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C-H Stretches: In the 2850-3000 cm⁻¹ region.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (m/z = 112.0524).
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Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 m/z) and cleavage adjacent to the isopropyl group.
Synthesis of 4-Methylpent-2-ynoic Acid
The synthesis of α,β-alkynoic acids can be achieved through various methods. A common and reliable approach involves the carboxylation of a terminal alkyne. The following is a representative protocol for the synthesis of 4-methylpent-2-ynoic acid.
Representative Synthesis Protocol: Carboxylation of 3-Methyl-1-butyne
This two-step procedure involves the deprotonation of a terminal alkyne to form an acetylide, followed by quenching with carbon dioxide.
Step 1: Formation of the Lithium Acetylide
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-1-butyne in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred solution via the dropping funnel.
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Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
Step 2: Carboxylation
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While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution for 2-3 hours. Alternatively, pour the acetylide solution over crushed dry ice.
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Allow the reaction mixture to slowly warm to room temperature.
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Quench the reaction by adding water.
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Acidify the aqueous layer with hydrochloric acid (HCl) to a pH of approximately 2.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylpent-2-ynoic acid.
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Purify the crude product by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of 4-methylpent-2-ynoic acid.
Chemical Reactivity and Potential Applications
The dual functionality of 4-methylpent-2-ynoic acid makes it a versatile building block in organic synthesis. Its reactivity can be broadly categorized by transformations involving the carboxylic acid and the alkyne.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
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Amidation: Conversion to amides via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.
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Reduction: Reduction to the corresponding alcohol, 4-methylpent-2-yn-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Reactions of the Alkyne Group
The internal alkyne is a site of rich chemical reactivity:
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Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to the corresponding alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
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Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond to form dihaloalkenes.
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Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield vinyl halides.
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Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to construct complex cyclic systems.
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Decarboxylative Coupling: Alkynoic acids are known to undergo decarboxylative reactions where the carboxylic acid is lost, and the resulting alkynyl fragment can participate in coupling reactions.[1] This provides a pathway to generate substituted alkynes.
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Cascade Reactions: In the presence of metal catalysts, alkynoic acids can react with dinucleophiles in cascade reactions to form complex heterocyclic structures.[2]
Caption: Key reaction pathways of 4-methylpent-2-ynoic acid.
Potential Applications
The versatile reactivity of 4-methylpent-2-ynoic acid makes it a promising starting material or intermediate in several areas:
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Drug Discovery: The ability to generate diverse molecular scaffolds through its various reactions makes it a valuable building block for the synthesis of novel small molecules with potential therapeutic applications.
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Materials Science: Alkynoic acids can be used in the synthesis of polymers and other advanced materials. The rigid alkyne unit can impart unique structural and electronic properties to these materials.
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Agrochemicals: As an intermediate, it could be employed in the synthesis of new pesticides and herbicides.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
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In case of Contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methylpent-2-ynoic acid is a molecule with significant potential in organic synthesis due to its bifunctional nature. While the current body of experimental data on its specific properties is limited, its reactivity can be reliably predicted based on the well-established chemistry of carboxylic acids and internal alkynes. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential reactivity, thereby equipping researchers with the necessary information to explore its applications in their respective fields. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully unlock its synthetic utility.
References
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Idris, M. A., & Lee, S. (2020). Recent Advances in Decarboxylative Reactions of Alkynoic Acids. Bulletin of the Korean Chemical Society, 41(5), 517-529. Available at: [Link]
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Herrero, M. T., Díaz de Sarralde, J., & SanMartin, R. (2023). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. Catalysts, 13(3), 517. Available at: [Link]
